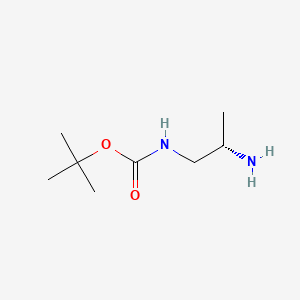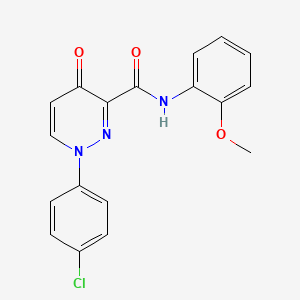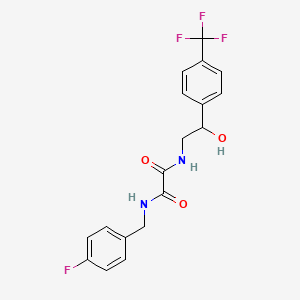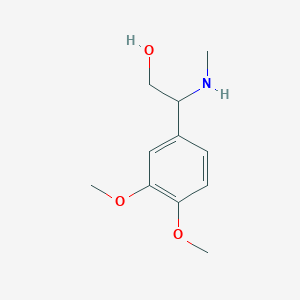
2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the bromophenyl and chloromethyl groups attached at the 2- and 5-positions, respectively. The bromine and chlorine atoms are halogens, which are often involved in various chemical reactions due to their high electronegativity .Chemical Reactions Analysis
The bromophenyl and chloromethyl groups in the compound could potentially undergo various substitution reactions. The oxadiazole ring might also participate in reactions, especially if catalyzed by certain reagents or under specific conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Material Science The 1,3,4-oxadiazole derivatives have been studied extensively for their unique properties, leading to a variety of applications. Notably, derivatives of 2,5-disubstituted 1,3,4-oxadiazole compounds are recognized for their antimicrobial activities and potential in material sciences. For instance, these derivatives show significant promise in the field of optoelectronics due to their optical limiting behavior, which is crucial for developing new technologies. This has been demonstrated by the synthesis of new 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, showcasing potential applications in optoelectronic devices due to their behavior as optical limiters at certain wavelengths (Chandrakantha et al., 2011). Moreover, research on the synthesis and spectral properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives has provided insights into their UV absorption and photoluminescent properties, suggesting their relevance in material sciences (Liu Yu et al., 2006).
Catalyst-Free and Eco-Friendly Synthesis The development of eco-friendly and efficient synthesis methods for these compounds is also an area of significant interest. For example, a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles has been developed, featuring high yields and a water-based reaction medium, signifying an environmentally friendly approach (F.-J. Zhu et al., 2015).
Biological and Chemical Properties In addition to their material science applications, 1,3,4-oxadiazole derivatives are noted for their biological activities. Various synthetic approaches and characterizations of these compounds have been explored to harness their potential in medical and chemical applications. This includes the synthesis of novel derivatives to analyze their anti-inflammatory, analgesic, and antimicrobial activities, offering a wide range of potential applications in the pharmaceutical industry (Husain & Ajmal, 2009).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s also important to consider potential reactivity hazards, such as reactivity with oxidizing agents .
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it shows unique reactivity or catalytic activity, it could be studied in the context of synthetic chemistry .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZRXTXSRJLBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871599.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2871602.png)
![(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride](/img/structure/B2871603.png)




![N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide](/img/structure/B2871611.png)

![N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2871614.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2871615.png)

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871618.png)

